molecular formula C18H19BrN2O3S B11597125 ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11597125
M. Wt: 423.3 g/mol
InChI Key: KEZILUOYONDYCW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a brominated thiazolo[3,2-a]pyrimidine derivative. This compound features a bicyclic core structure with a 3-bromophenyl substituent at the C5 position, an ethyl group at C2, and a methyl group at C5. Its structural uniqueness arises from the bromine atom at the meta position of the phenyl ring, which influences electronic properties and supramolecular interactions .

Properties

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19BrN2O3S/c1-4-13-16(22)21-15(11-7-6-8-12(19)9-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3

InChI Key

KEZILUOYONDYCW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-(3-Bromophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

The precursor is prepared via the Biginelli reaction, which involves the condensation of:

  • 3-Bromobenzaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • Thiourea (1.0 equiv)

The reaction is catalyzed by HCl (10 mol%) in refluxing ethanol for 12 hours , yielding a white crystalline solid (75–80% yield). Characterization via 1^1H NMR confirms the presence of the thione proton at δ 10.2 ppm and the methyl group at δ 2.4 ppm .

Thiazole Ring Formation

The dihydropyrimidine-thione intermediate is reacted with ethyl chloroacetate (1.5 equiv) in dry toluene under N₂ atmosphere . The addition of triethylamine (2.0 equiv) facilitates deprotonation and nucleophilic substitution.

Reaction Conditions:

  • Temperature: 110°C

  • Duration: 8 hours

  • Workup: Cooling, filtration, and recrystallization from ethanol

This step achieves 85–90% yield of the thiazolopyrimidine core. The ethyl ester at position 6 and the methyl group at position 7 are introduced via the ethyl acetoacetate starting material.

Optimization and Mechanistic Insights

Solvent and Base Selection

Optimal yields are obtained in aprotic solvents (toluene, DMF) due to enhanced nucleophilicity of the thione sulfur. Polar solvents like ethanol lead to side product formation (e.g., hydrolysis of chloroacetate). Triethylamine is preferred over weaker bases (e.g., K₂CO₃) for efficient deprotonation.

Temperature Dependence

Cyclization proceeds efficiently at 110°C , balancing reaction rate and decomposition risks. Lower temperatures (<90°C) result in incomplete conversion, while higher temperatures (>120°C) promote ester degradation.

Halogen Effects

The 3-bromophenyl group enhances electron withdrawal, stabilizing the intermediate enolate and directing cyclization. Substitution at the meta position minimizes steric hindrance during ring closure.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, CDCl₃):

    • δ 7.45–7.32 (m, 4H, Ar-H)

    • δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

    • δ 3.68 (s, 2H, CH₂-thiazole)

    • δ 2.51 (s, 3H, CH₃)

    • δ 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

  • ESI-MS: m/z 493.2 [M+H]⁺ (calc. 492.9).

Applications and Further Functionalization

The compound serves as a precursor for anticancer agents via Suzuki-Miyaura coupling at the bromophenyl site. Additional modifications include:

  • Ester hydrolysis to carboxylic acids for enhanced solubility

  • Alkylation at the thiazole nitrogen to modulate bioactivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

The thiazolopyrimidine derivatives, including ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, have been studied for their biological activities. Research has indicated that these compounds exhibit a range of pharmacological properties.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazolopyrimidine derivatives. For instance, compounds similar to ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazolopyrimidine derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. The presence of the bromophenyl group enhances the lipophilicity and bioactivity of these compounds .

Agrochemicals

Thiazolopyrimidine derivatives have potential applications in agrochemicals as herbicides and fungicides. Their ability to interfere with specific biochemical pathways in plants and pathogens makes them valuable in agricultural settings.

Herbicidal Activity

Studies have shown that compounds like ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl can act as selective herbicides by inhibiting key enzymes involved in plant growth. This selectivity allows for effective weed management without harming crops .

Fungicidal Properties

The compound's structure suggests potential fungicidal activity through disruption of fungal cell membranes or inhibition of fungal growth pathways. Such properties are crucial for developing new fungicides that can overcome resistance in agricultural pathogens .

Materials Science

In addition to biological applications, ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl has potential uses in materials science.

Organic Electronics

Research into organic semiconductors has identified thiazolopyrimidine derivatives as promising candidates due to their electronic properties. These compounds can be integrated into organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics .

Coatings and Polymers

The unique chemical structure allows for the development of coatings and polymers with enhanced durability and chemical resistance. Incorporating thiazolopyrimidine derivatives into polymer matrices may improve material properties for industrial applications .

Mechanism of Action

The mechanism of action of ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the enzyme’s active site, preventing the conversion of tyrosine to dopaquinone, a precursor to melanin . This inhibition can reduce melanin production and potentially treat hyperpigmentation disorders .

Comparison with Similar Compounds

Key Observations :

  • Halogen Type : Chlorinated derivatives (e.g., 4-chlorophenyl) show higher antifungal activity, possibly due to increased electrophilicity .
  • Ethyl vs. Hydrogen at C2 : The C2 ethyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs .

Crystallographic and Supramolecular Properties

  • Target Compound: No direct crystallographic data is available, but analogs like the 4-bromophenyl derivative form homochiral chains via n-π interactions (Br···C distance: 3.379 Å) .
  • Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Exhibits sofa conformation in the six-membered ring, with planar bicyclic cores facilitating π-stacking .
  • Methyl 2-(2-bromobenzylidene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Forms hydrogen bonds (O–H···O and C–H···π) that stabilize crystal packing, enhancing thermal stability .

Biological Activity

Ethyl 5-(3-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. Its structure features a bicyclic arrangement composed of a thiazole and pyrimidine ring, along with various substituents that contribute to its biological activity. The molecular formula is C18H19BrN2O3S, and it has shown potential in various pharmacological applications.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that related thiazolo-pyrimidine derivatives demonstrated cytotoxicity against lung cancer (A549) and renal cancer (TK-10) cell lines. The sulforhodamine B (SRB) assay revealed that certain derivatives had higher cytotoxicity than the standard drug doxorubicin, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 5-(3-bromophenyl)-...A549< 10Induces apoptosis and cell cycle arrest
Ethyl 5-(4-bromophenyl)-...TK-10< 20Autophagy induction

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example, they may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress. This multifaceted approach can lead to increased apoptosis in cancer cells and reduced tumor growth .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in determining its biological activity. Variations in the bromophenyl group and other substituents can significantly influence its pharmacological properties. For instance, the presence of halogen atoms often enhances the compound's lipophilicity and binding affinity to biological targets .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Synthesis via Ultrasonic Irradiation : A study utilized ultrasonic irradiation for the synthesis of thiazolo[3,2-a]pyrimidines and evaluated their cytotoxic effects against A549 and TK-10 cells. The results indicated that specific derivatives had enhanced cytotoxicity compared to doxorubicin .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of thiazolo-pyrimidine derivatives. These compounds were found to exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the critical structural features of this compound, and how do they influence reactivity or binding interactions?

The compound’s core is a thiazolo[3,2-a]pyrimidine scaffold with three key substituents:

  • 3-Bromophenyl group at C5 : Introduces steric bulk and electron-withdrawing effects, potentially enhancing electrophilic interactions .
  • Ethyl group at C2 : A hydrophobic substituent that may improve membrane permeability .
  • 7-Methyl and 6-carboxyethyl groups : Stabilize the fused ring system via steric and electronic effects, as observed in crystallographic studies of analogs . Methodological Insight: Substituent effects are typically analyzed using comparative SAR studies, where analogs with varied groups (e.g., methoxy, chloro, or fluorine) are synthesized and tested for activity .

Q. What synthetic strategies are effective for preparing this thiazolo[3,2-a]pyrimidine derivative?

A standard protocol involves:

  • Step 1 : Condensation of a substituted benzaldehyde (e.g., 3-bromobenzaldehyde) with a thiazolopyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) in a mixture of acetic acid and acetic anhydride .
  • Step 2 : Cyclization facilitated by sodium acetate at reflux (110–120°C for 8–10 hours), yielding the fused thiazolo-pyrimidine core .
  • Step 3 : Recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation . Typical yields range from 70–80%, with purity confirmed via HPLC or NMR .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl substituent modulate pharmacological activity compared to analogs with methoxy or fluorine groups?

  • Bromine vs. Methoxy : The 3-bromophenyl group’s electron-withdrawing nature enhances electrophilic aromatic substitution (EAS) reactivity, which may improve binding to target proteins (e.g., kinases). In contrast, methoxy groups (electron-donating) reduce EAS but improve solubility .
  • Fluorine Substitution : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show increased metabolic stability due to C–F bond strength, but reduced steric bulk compared to bromine . Methodological Insight: Comparative bioactivity assays (e.g., IC50 values in enzyme inhibition) paired with DFT calculations (e.g., HOMO-LUMO gaps) clarify electronic contributions .

Q. How can crystallographic data resolve contradictions in biological activity among structural analogs?

Q. What strategies optimize regioselectivity during functionalization of the thiazolo[3,2-a]pyrimidine core?

  • Electrophilic Aromatic Substitution (EAS) : The C5 position (3-bromophenyl) is electron-deficient, favoring nucleophilic attack, while C2 (ethyl group) directs electrophiles to para positions on arylidene substituents .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5 (using Pd catalysts) enables introduction of aryl/heteroaryl groups without disrupting the core structure . Methodological Insight: Regioselectivity is monitored via LC-MS and controlled by adjusting reaction temperature and catalyst loading .

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